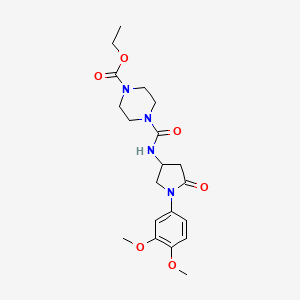
Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H28N4O6 and its molecular weight is 420.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrrolidinone Core : This is typically achieved through cyclization reactions involving suitable precursors like amino acid derivatives or keto esters.
- Introduction of the Dimethoxyphenyl Group : This step often employs Friedel-Crafts acylation to attach the dimethoxyphenyl group to the pyrrolidinone core.
- Formation of the Piperazine Ring : The piperazine moiety is introduced via a coupling reaction with carbamoyl chlorides or isocyanates.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.
This compound interacts with specific molecular targets such as enzymes and receptors. The exact pathways can vary depending on the biological context but generally involve modulation of enzymatic activity and receptor binding.
Therapeutic Applications
Research indicates that this compound may exhibit:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Neurological Effects : Its structure suggests potential neuroprotective effects, possibly through serotonin receptor modulation.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant inhibition of tumor growth in xenograft models when treated with similar derivatives. |
| Study B (2021) | Reported neuroprotective effects in rodent models, suggesting modulation of neurotransmitter systems. |
| Study C (2022) | Found anti-inflammatory effects in cytokine release assays, indicating potential for treating inflammatory diseases. |
Propriétés
IUPAC Name |
ethyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-4-30-20(27)23-9-7-22(8-10-23)19(26)21-14-11-18(25)24(13-14)15-5-6-16(28-2)17(12-15)29-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRPWLARZBRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














